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Compound of Interest

Compound Name: 2-Bromobenzaldehyde

Cat. No.: B122850 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-
Bromobenzaldehyde. The interpretation of its spectral features is crucial for the identification,

characterization, and quality control of this compound in research and pharmaceutical

development. This document details the characteristic vibrational frequencies, presents a

standardized experimental protocol for spectrum acquisition, and illustrates the logical workflow

for spectral interpretation.

Core Principles of Infrared Spectroscopy
Infrared (IR) spectroscopy measures the interaction of infrared radiation with matter. When a

molecule, such as 2-Bromobenzaldehyde, is exposed to IR radiation, its covalent bonds

absorb energy at specific frequencies, causing them to vibrate through stretching or bending

motions. Each functional group (e.g., C=O, C-H, C-Br) has a characteristic absorption

frequency range. An IR spectrum, which plots transmittance or absorbance against

wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," allowing for the identification of

the functional groups present.[1] The spectrum is typically divided into the diagnostic region

(>1500 cm⁻¹) where characteristic functional group peaks appear, and the fingerprint region

(<1500 cm⁻¹) which contains a complex pattern of peaks unique to the molecule's overall

structure.[2][3]
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The structure of 2-Bromobenzaldehyde contains three key components that give rise to

distinct and identifiable peaks in its IR spectrum: an aldehyde group, an ortho-substituted

aromatic ring, and a carbon-bromine bond.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band is expected in the

region of 1710-1685 cm⁻¹. In aromatic aldehydes like 2-Bromobenzaldehyde, the carbonyl

group is in conjugation with the benzene ring. This conjugation delocalizes the pi-electrons,

slightly weakening the C=O double bond and lowering its stretching frequency compared to a

saturated aliphatic aldehyde (which appears at 1740-1720 cm⁻¹).[4]

Aldehyde C-H Stretching: This is a highly diagnostic feature for aldehydes. It manifests as a

pair of weak to medium intensity peaks, often referred to as a "Fermi doublet," in the region

of 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹. The appearance of these two bands results from a

Fermi resonance between the fundamental C-H stretching vibration and the first overtone of

the C-H bending vibration. The peak around 2720 cm⁻¹ is particularly characteristic and

helps distinguish aldehydes from other carbonyl-containing compounds.

Aromatic C-H Stretching: Weak to medium, sharp absorption bands appear just above 3000

cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The presence of peaks in this region is a clear

indicator of hydrogens attached to sp²-hybridized carbon atoms of an aromatic ring or

alkene.[2]

Aromatic C=C In-Ring Stretching: The vibrations of the carbon-carbon bonds within the

benzene ring produce a series of medium to strong, sharp peaks in the 1600-1450 cm⁻¹

region. Commonly, two distinct bands are observed near 1600 cm⁻¹ and 1500-1430 cm⁻¹.

C-H Out-of-Plane Bending: Strong absorption bands in the fingerprint region, typically

between 900-675 cm⁻¹, arise from the out-of-plane bending of the aromatic C-H bonds. The

exact position of these bands is highly diagnostic of the substitution pattern on the benzene

ring. For an ortho-disubstituted ring like that in 2-Bromobenzaldehyde, a strong band is

expected in the 770-735 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce

a medium to strong intensity band in the lower frequency fingerprint region, typically below

800 cm⁻¹.
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Data Presentation: Summary of IR Absorption Data
The expected quantitative data for the IR spectrum of 2-Bromobenzaldehyde is summarized

in the table below.

Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Expected Intensity

3100 - 3000 C-H Stretch Aromatic Ring Weak to Medium

2880 - 2800
C-H Stretch (Fermi

Doublet)
Aldehyde (-CHO) Weak

2780 - 2700
C-H Stretch (Fermi

Doublet)
Aldehyde (-CHO) Weak

1710 - 1685 C=O Stretch Aromatic Aldehyde Strong

1600 - 1450 C=C In-Ring Stretch Aromatic Ring Medium to Strong

900 - 675
C-H Out-of-Plane

Bend
Aromatic Ring Strong

< 800 C-Br Stretch Aryl Halide Medium to Strong

Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a

common and highly effective method for obtaining the IR spectrum of liquid or solid samples

with minimal preparation.[5][6]

Objective: To acquire a high-quality infrared spectrum of 2-Bromobenzaldehyde over the

standard mid-IR range (4000-400 cm⁻¹).

Materials and Equipment:

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond

crystal).
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2-Bromobenzaldehyde sample (Note: 2-Bromobenzaldehyde is harmful if swallowed,

causes skin and eye irritation, and may cause respiratory irritation. Handle with appropriate

personal protective equipment (PPE), including gloves and safety goggles, in a well-

ventilated area or fume hood).[7][8][9]

Solvent for cleaning (e.g., isopropanol or ethanol).

Lint-free wipes.

Methodology:

Instrument Preparation:

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

Move the pressure clamp of the ATR accessory out of the way.

Background Spectrum Acquisition:

Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract

the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the

ATR crystal itself from the final sample spectrum.[10]

Sample Application:

Place a small drop of liquid 2-Bromobenzaldehyde (or a few milligrams of the solid form,

as its melting point is 16-19 °C) directly onto the center of the ATR crystal.[11][12]

If the sample is solid, lower the pressure clamp to ensure firm and uniform contact

between the sample and the crystal surface. Good contact is essential for a high-quality

spectrum.[12]

Spectrum Acquisition:

Acquire the sample spectrum. To improve the signal-to-noise ratio, multiple scans

(typically 16 to 32) are co-added and averaged by the instrument's software.[13]
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The software will automatically ratio the sample scan against the previously collected

background scan to generate the final IR spectrum in either transmittance or absorbance

units.

Data Processing:

If necessary, perform a baseline correction and/or an ATR correction using the

spectrometer's software. The ATR correction accounts for the wavelength-dependent

depth of penetration of the evanescent wave.

Cleaning:

Retract the pressure clamp and carefully remove the sample residue from the ATR crystal

using a lint-free wipe.

Clean the crystal surface thoroughly with a wipe lightly dampened with a suitable solvent

(e.g., isopropanol) and allow it to dry completely.

Visualization of Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for identifying the key functional groups of

2-Bromobenzaldehyde from its infrared spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b122850?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Spectrum of
2-Bromobenzaldehyde

3100-3000 cm⁻¹ 2880-2700 cm⁻¹ ~1700 cm⁻¹ 1600-1450 cm⁻¹ Fingerprint Region
(< 1500 cm⁻¹)

Aromatic C-H Stretch
(sp² C-H)

Indicates

Aldehyde C-H Stretch
(Fermi Doublet)

Diagnostic for

Carbonyl C=O Stretch
(Conjugated)

Strong peak indicates

Aromatic C=C Stretch
(In-Ring)

Indicates

Aromatic C-H Bend
(Ortho-substitution)

Contains

C-Br Stretch

Contains

Click to download full resolution via product page

Caption: Logical workflow for the interpretation of the 2-Bromobenzaldehyde IR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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